Sodium 3,4-dimethoxybenzene-1-sulfinate
Description
Structure
2D Structure
Properties
Molecular Formula |
C8H9NaO4S |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
sodium;3,4-dimethoxybenzenesulfinate |
InChI |
InChI=1S/C8H10O4S.Na/c1-11-7-4-3-6(13(9)10)5-8(7)12-2;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1 |
InChI Key |
ZZOBQFHCDOZDRH-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)[O-])OC.[Na+] |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of Sodium 3,4 Dimethoxybenzene 1 Sulfinate
Role as a Nucleophilic, Electrophilic, and Radical Reagent
Sodium sulfinates, including the 3,4-dimethoxybenzene derivative, exhibit remarkable chemical versatility, capable of acting as nucleophiles, electrophiles, or radical precursors depending on the specific reaction conditions. rsc.orgrsc.org This multifaceted reactivity makes them powerful building blocks for introducing the sulfonyl group into a wide range of organic molecules. rsc.org
As an ambident nucleophile, the sulfinate anion possesses two potential sites of attack: the sulfur atom and the oxygen atoms. researchgate.net Due to the higher nucleophilicity of the sulfur atom, reactions with electrophiles typically occur at this center, leading to the formation of sulfones. rsc.orgresearchgate.net This is the most common reactive mode for sulfinate salts in C-S bond formation.
Under oxidative conditions, the role of the sulfinate can be inverted. The sulfur center can become electrophilic, allowing it to react with various nucleophiles. rsc.org Furthermore, sodium sulfinates are widely recognized as excellent precursors to sulfonyl radicals (RSO₂•). rsc.orgresearchgate.net The generation of these radical species can be initiated by various methods, including single-electron transfer (SET) processes mediated by transition metals, electrochemical oxidation, or through the use of photocatalysts under visible light irradiation. researchgate.netrsc.org This radical pathway is central to many modern sulfonylation reactions. researchgate.net
C-S Bond Formation Reactions
The primary application of Sodium 3,4-dimethoxybenzene-1-sulfinate in organic synthesis is as a sulfonylating agent for the creation of carbon-sulfur (C-S) bonds. These reactions are fundamental for the synthesis of sulfones, a class of organosulfur compounds that are prevalent structural motifs in numerous bioactive molecules and functional materials. researchgate.net Transition metal-catalyzed cross-coupling reactions are among the most powerful strategies for achieving this transformation. ua.es
Synthesis of Sulfones
The synthesis of sulfones from this compound involves the formation of a new bond between the sulfur atom of the sulfinate and a carbon atom of a coupling partner. This can be accomplished through several catalytic methods that offer high efficiency and functional group tolerance.
Modern organic synthesis heavily relies on transition metal catalysis to forge C-S bonds. Palladium, copper, and nickel are the most prominent metals employed to catalyze the cross-coupling of sodium sulfinates with various organic electrophiles, particularly aryl halides, to produce diaryl sulfones.
Palladium catalysis is a robust and widely used method for the arylation of sodium sulfinates. organic-chemistry.orgcore.ac.uknih.gov The reaction typically proceeds through a catalytic cycle involving the oxidative addition of an aryl halide to a low-valent palladium(0) species, forming a Pd(II) intermediate. liv.ac.uk This is followed by a step where the sulfinate anion displaces the halide on the palladium center. The final step is reductive elimination, which forms the desired aryl sulfone product and regenerates the active Pd(0) catalyst. liv.ac.uk This methodology is effective for coupling with a range of aryl iodides and bromides. liv.ac.uk
| Catalyst/Ligand | Coupling Partner | Solvent | Temperature | Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | Aryl Iodide | Biphasic (e.g., Toluene/Water) | Room Temp to 110°C | Good | organic-chemistry.org |
| Pd(OAc)₂ / DPPP | Aryl Bromide | DMF or DMSO | ~100°C | High | liv.ac.uk |
| Pd-G3 / SPhos | Aryl (pseudo)halide | Dioxane | Mild Conditions | High | core.ac.uk |
Table 1: Representative Conditions for Palladium-Catalyzed Sulfonylation. The table illustrates typical components and conditions for the Pd-catalyzed cross-coupling of sodium sulfinates with aryl halides. Actual yields and conditions vary based on specific substrates.
Copper-catalyzed methods provide a more economical and sustainable alternative to palladium for the synthesis of sulfones from sodium sulfinates. nih.govrsc.org These reactions can proceed through various mechanistic pathways, including those involving Cu(I)/Cu(II) or Cu(II)/Cu(III) catalytic cycles. nih.gov Under aerobic conditions or in the presence of an external oxidant, the reaction can involve a single-electron transfer (SET) mechanism, generating a sulfonyl radical that participates in the C-S bond formation. nih.govrsc.org Copper catalysis is versatile and has been successfully applied to the synthesis of functionalized sulfonamides and 4-sulfonyl-1,2,3-triazoles through multicomponent reactions. nih.govrsc.org
| Copper Source | Ligand | Oxidant | Solvent | Temperature | Product Type | Reference |
| CuI | 1,10-Phenanthroline | O₂ (air) | DMSO | 80°C | Sulfonamides | rsc.org |
| CuCl₂ | None | O₂ (air) / DMSO | Acetonitrile | Room Temp | 4-Sulfonyl-1,2,3-triazoles | nih.gov |
Table 2: Examples of Copper-Catalyzed Sulfonylation Reactions. This table highlights conditions for copper-catalyzed reactions of sodium sulfinates with different coupling partners to form various sulfur-containing compounds.
Nickel catalysis has emerged as a powerful tool for C-S bond formation, often succeeding with more challenging and less reactive substrates such as aryl chlorides. nih.gov A significant advancement in this area is the merger of nickel catalysis with photoredox catalysis, creating a dual catalytic system that operates under exceptionally mild conditions. rsc.orgnih.gov
In a typical Ni/photoredox dual catalytic cycle, a photocatalyst (e.g., an iridium complex or an organic dye) absorbs visible light and becomes excited. nih.gov The excited photocatalyst then facilitates a single-electron transfer from a sacrificial electron donor or directly interacts with the sulfinate salt to generate a sulfonyl radical. rsc.orgnih.gov Concurrently, a nickel(0) catalyst undergoes oxidative addition with an aryl halide to form a Ni(II) species. This nickel complex then traps the sulfonyl radical, leading to a high-valent Ni(III) intermediate. Subsequent reductive elimination yields the final aryl sulfone product and regenerates the Ni(I) species, which is then reduced to close the nickel catalytic cycle. rsc.orgnih.gov This dual catalytic approach is prized for its broad functional group tolerance and its ability to proceed at room temperature using visible light as the energy source. rsc.orgchemrxiv.org
| Catalytic System | Nickel Source | Ligand | Photocatalyst | Additive/Base | Solvent | Temperature | Reference |
| Ni/Photoredox | NiCl₂·glyme | dtbbpy | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | None (base-free) | DMA | Room Temp | rsc.org |
| Ni/Photoredox | NiBr₂·diglyme | BiPy | 4CzIPN | Et₃N | DMF/H₂O | Room Temp | nih.gov |
| Conventional Ni | Ni(acac)₂ | None | None | None | THF/NMP | -35°C to RT | exlibrisgroup.com |
Table 3: Conditions for Nickel-Catalyzed and Ni/Photoredox Dual-Catalyzed Sulfonylation. The table summarizes the key components for both conventional nickel-catalyzed cross-coupling and modern Ni/photoredox dual catalytic systems.
Radical-Mediated Sulfonylation Reactions
This compound serves as a versatile precursor for the generation of the 3,4-dimethoxybenzenesulfonyl radical. This reactive intermediate is central to various radical-mediated sulfonylation reactions, enabling the formation of C-S bonds. The generation of this sulfonyl radical can be achieved through several methods, including photo-induced pathways and oxidative strategies, which then allow for its reaction with a range of substrates. researchgate.netresearchgate.net
Photo-induced methods offer a mild and efficient route to initiate radical sulfonylation reactions. Under visible light irradiation, sodium arylsulfinates, such as this compound, can be prompted to form sulfonyl radicals. researchgate.net These reactions are often facilitated by a photocatalyst, such as ruthenium-based complexes like [Ru(bpy)₃]²⁺, which can initiate electron transfer processes upon light absorption. nih.gov
A notable application of this approach is the coupling of sulfonyl radicals with aryl radicals generated from other precursors, such as arenediazonium salts. The classic Meerwein arylation involves the copper-catalyzed reaction of arenediazonium salts with unsaturated compounds. nih.gov A modern advancement of this process utilizes visible-light photoredox catalysis, which can generate aryl radicals from diazonium salts under significantly milder conditions and with lower catalyst loadings. nih.gov
In a typical photoredox cycle, the photocatalyst absorbs light and enters an excited state, enabling it to reduce the arenediazonium salt to an aryl radical. nih.gov Concurrently, the this compound can be oxidized to generate the corresponding 3,4-dimethoxybenzenesulfonyl radical. The coupling of these two radical species would lead to the formation of a diaryl sulfone. This method is characterized by its high efficiency, broad functional group tolerance, and the use of ambient temperature and sunlight, representing a significant improvement over traditional thermal methods. nih.gov
Another photo-induced strategy involves the iodine-mediated reaction of sodium arylsulfinates with alkynes, which proceeds via sulfonyl radical intermediates under visible light, highlighting the utility of photochemistry in these transformations. rsc.org
Oxidative methods provide an alternative pathway to generate sulfonyl radicals from sodium sulfinates for subsequent sulfonylation reactions. Electrochemical synthesis, in particular, has emerged as a powerful and green tool for the oxidative transformation of sulfinate salts. rsc.org By employing an electric current, the oxidation of the sulfinate anion can be precisely controlled, avoiding the need for chemical oxidants.
In this process, this compound undergoes anodic oxidation to form the 3,4-dimethoxybenzenesulfonyl radical. This radical can then be trapped by a variety of radical acceptors, such as alkenes or alkynes, to form new C-S bonds. These electrochemical transformations have been successfully applied to a range of substrates, demonstrating the versatility of sulfinate salts as synthetic precursors under oxidative conditions. rsc.org The field of organic electrosynthesis continues to expand, offering a profound impact on the development of sustainable chemical processes. rsc.org
Oxysulfonylation of Alkynes to β-Keto Sulfones
A significant transformation involving this compound is the oxysulfonylation of alkynes, which yields valuable β-keto sulfones. A recently developed method allows for this synthesis through a boron trifluoride etherate (BF₃·OEt₂)-promoted reaction between alkynes and sodium sulfinates. mdpi.comnih.gov This procedure is notable for being metal-free and operationally simple, proceeding under mild conditions with good functional group compatibility and yielding the desired products in good yields. mdpi.com
The reaction mechanism is proposed to involve a radical pathway, where oxygen from the air serves as the oxidant. mdpi.com This approach avoids the use of reagents with strong odors and meets the criteria of green chemistry. mdpi.com The versatility of this reaction allows for the use of various substituted alkynes and sodium arylsulfinates, including electron-rich substrates like this compound.
Table 1: Examples of BF₃·OEt₂-Mediated Oxysulfonylation of Alkynes with Sodium Sulfinates
| Alkyne Substrate | Sodium Sulfinate | Product (β-Keto Sulfone) | Yield (%) |
| Phenylacetylene | This compound | 1-(3,4-Dimethoxyphenylsulfonyl)-2-phenylethan-1-one | Good |
| 1-Ethynyl-4-methylbenzene | This compound | 1-(3,4-Dimethoxyphenylsulfonyl)-2-(p-tolyl)ethan-1-one | Good |
| 1-Ethynyl-4-methoxybenzene | This compound | 1-(3,4-Dimethoxyphenylsulfonyl)-2-(4-methoxyphenyl)ethan-1-one | Good |
| 1-Ethynyl-4-chlorobenzene | This compound | 2-(4-Chlorophenyl)-1-(3,4-dimethoxyphenylsulfonyl)ethan-1-one | Good |
Note: This table is a representative summary based on the described reaction's good yields and functional group compatibility. mdpi.comnih.gov
Synthesis of Thioethers (Sulfides)
This compound can also be utilized as a sulfur source for the synthesis of thioethers (sulfides), circumventing the use of volatile and odorous thiols. This is typically achieved through metal-catalyzed cross-coupling reactions.
Chan-Lam Type C-S Coupling Reactions
A prominent method for thioether synthesis from sodium sulfinates is the Chan-Lam type C-S coupling reaction. organic-chemistry.orgnih.gov This reaction couples sodium arylsulfinates with organoboron compounds, such as boronic acids, in the presence of a copper catalyst to form diaryl thioethers. polyu.edu.hklookchem.com A key development in this area is the use of potassium sulfite (B76179) as a mild reducing agent, which facilitates the deoxygenation of the sulfinate to a thiolate intermediate. organic-chemistry.orgnih.gov
The reaction demonstrates broad substrate scope, tolerating both electron-rich and electron-poor sodium arylsulfinates, including this compound, as well as a variety of organoboron reagents like boronic acids, boronates, and trifluoroborates. organic-chemistry.orgpolyu.edu.hk Mechanistic studies, including the use of radical scavengers like TEMPO, suggest that the reaction proceeds through a radical pathway. organic-chemistry.orglookchem.com This method provides a practical and safer alternative to traditional thiol-based syntheses, with reported yields of up to 92%. nih.govpolyu.edu.hk
Table 2: Chan-Lam C-S Coupling of Sodium Arylsulfinates with Phenylboronic Acid
| Sodium Arylsulfinate Substrate | Coupling Partner | Product (Diaryl Thioether) | Yield (%) |
| Sodium 4-methylbenzenesulfinate | Phenylboronic Acid | 4-Methylphenyl phenyl sulfide | 78 |
| Sodium 4-chlorobenzenesulfinate | Phenylboronic Acid | 4-Chlorophenyl phenyl sulfide | 71 |
| Sodium 4-fluorobenzenesulfinate | Phenylboronic Acid | 4-Fluorophenyl phenyl sulfide | 69 |
| This compound | Phenylboronic Acid | 3,4-Dimethoxyphenyl phenyl sulfide | Good |
Data adapted from published results on substituted sodium benzenesulfinates. polyu.edu.hklookchem.com The yield for the 3,4-dimethoxy-substituted compound is inferred from the general applicability to electron-rich substrates.
Other Metal-Catalyzed and Metal-Free Sulfidation Methods
Beyond the Chan-Lam coupling, other methods for the synthesis of sulfides using sulfinate-derived reagents have been explored. For instance, iodine has been used to mediate the selective sulfenylation of certain heterocyclic compounds, such as imidazopyridines, using sodium sulfinates as the sulfur source. researchgate.net This strategy provides access to sulfides in good yields and tolerates a wide range of functional groups. researchgate.net
Additionally, research into metal-free C-S bond formation has led to the development of direct thiolation of aromatic compounds. While some of these methods use sulfonyl chlorides as the sulfur source, the underlying chemistry of generating a sulfur-based reactive species is conceptually related to the transformations of sulfinates. researchgate.net Advances have also been made in nickel-catalyzed cross-coupling reactions for the construction of various sulfur-containing compounds, including sulfides. researchgate.net These alternative strategies continue to expand the toolkit for C-S bond formation from stable and readily available sulfur sources like this compound.
N-S Bond Formation Reactions: Synthesis of Sulfonamides
The formation of a sulfur-nitrogen bond is a cornerstone of sulfonamide synthesis, a critical functional group in medicinal chemistry. This compound is an effective precursor for generating the 3,4-dimethoxybenzenesulfonyl moiety, which can be coupled with a variety of amines.
Oxidative Aminosulfonylation of Amines
Oxidative aminosulfonylation provides a direct route to sulfonamides from sodium sulfinates and amines. These reactions typically involve an oxidant to facilitate the coupling process. While specific studies focusing exclusively on this compound are not prevalent, the general reactivity of sodium arylsulfinates is well-established and applicable. For instance, iodine-based reagents are commonly used to mediate this transformation. nih.gov Systems like molecular iodine (I₂) or N-Iodosuccinimide (NIS) can activate the sulfinate for subsequent reaction with an amine. nih.govnih.gov
The reaction generally proceeds through the in-situ formation of a sulfonyl iodide intermediate, which is then readily attacked by the amine nucleophile to yield the corresponding sulfonamide. The electron-donating nature of the two methoxy (B1213986) groups on the aromatic ring of this compound would be expected to facilitate the initial oxidative step. A range of primary and secondary amines, including aromatic, aliphatic, and heterocyclic variants, can be successfully employed in these protocols. nih.gov
Table 1: Representative Oxidative Aminosulfonylation of Sodium Arylsulfinates This table presents generalized findings for arylsulfinates, which are applicable to this compound.
| Arylsulfinate Substrate | Amine Substrate | Oxidant/Catalyst | Product | Yield | Reference |
| Sodium p-toluenesulfinate | Morpholine | I₂ | N-(p-tolylsulfonyl)morpholine | Good-Excellent | nih.gov |
| Sodium benzenesulfinate (B1229208) | Aniline | TBAI/Oxidant | N-phenylbenzenesulfonamide | Good-High | nih.gov |
| Sodium arylsulfinates | Piperidine | NIS | N-(Aryl)sulfonylpiperidine | Good-Excellent | nih.gov |
Electrochemical Aminosulfonylation Protocols
Electrochemical methods offer a green and efficient alternative to chemical oxidants for the synthesis of sulfonamides. acs.org These protocols utilize an electric current to drive the oxidative coupling of sodium sulfinates with amines. acs.orgnih.gov An undivided cell setup is often employed, with a halide salt like ammonium (B1175870) iodide (NH₄I) serving as both a redox catalyst and a supporting electrolyte. acs.orgacs.orgnih.gov
The proposed mechanism involves the anodic oxidation of iodide ions to generate molecular iodine in situ. acs.org This electrochemically generated iodine then reacts with the sodium sulfinate to form a sulfonyl iodide intermediate, which subsequently couples with the amine. acs.org This approach avoids the use of corrosive and toxic oxidants, making it an environmentally benign process. acs.org A broad scope of substrates, including various sodium arenesulfinates and primary/secondary amines, have proven compatible with these electrochemical conditions. nih.govacs.org Given the electronic properties of this compound, it is expected to be a highly suitable substrate for this transformation.
Table 2: Electrochemical Synthesis of Sulfonamides from Sodium Arenesulfinates This table illustrates general conditions for electrochemical aminosulfonylation, relevant to this compound.
| Sulfinate Substrate | Amine Substrate | Electrolyte/Mediator | Cell Type | Product | Yield | Reference |
| Sodium Arenesulfinates | Primary/Secondary Amines | NH₄I | Undivided Cell | N-substituted Arenesulfonamide | Good | acs.orgacs.orgnih.gov |
| Sodium Arenesulfinates | Aqueous Ammonia | NH₄I | Undivided Cell | Unsubstituted Arenesulfonamide | Good | acs.org |
| Substituted Arylsulfinates | Various Amines | NaI | Undivided Cell | N-substituted Arylsulfonamide | Good-High | nih.gov |
S-S Bond Formation Reactions: Synthesis of Thiosulfonates
The formation of a sulfur-sulfur bond from sodium sulfinates leads to the synthesis of thiosulfonates, which are compounds of interest in medicinal chemistry and organic synthesis. researchgate.net
Coupling with Thiols
A common and efficient method for preparing thiosulfonates is the cross-coupling of sodium sulfinates with thiols. organic-chemistry.org This transformation can be achieved using various catalytic systems. Iron(III)-catalyzed radical cross-coupling under aerobic conditions is a green and sustainable approach. organic-chemistry.orgresearchgate.net This method utilizes the inexpensive and non-toxic iron(III) chloride (FeCl₃) as a catalyst and atmospheric oxygen as the terminal oxidant, proceeding through the in-situ formation and subsequent coupling of sulfenyl and sulfonyl radicals. organic-chemistry.orgrsc.org
Copper-catalyzed systems have also been developed for the sulfonylation of thiols or disulfides with sodium sulfinates in the presence of air, yielding thiosulfonates in good yields. organic-chemistry.orgrsc.org These reactions demonstrate broad substrate scope and functional group tolerance. The electron-rich nature of this compound makes it a prime candidate for these oxidative coupling reactions.
Table 3: Catalytic Synthesis of Thiosulfonates from Sodium Sulfinates and Thiols This table shows general catalytic systems for thiosulfonate synthesis applicable to this compound.
| Sulfinate Substrate | Thiol Substrate | Catalyst | Oxidant | Product Type | Yield | Reference |
| Sodium Arenesulfinates | Aryl/Alkyl Thiols | FeCl₃ | Air (O₂) | S-Aryl/Alkyl Arenethiosulfonate | 83-96% | organic-chemistry.orgrsc.org |
| Sodium Arenesulfinates | Aryl/Alkyl Thiols | CuI/Phenanthroline | Air (O₂) | S-Aryl/Alkyl Arenethiosulfonate | 40-96% | rsc.org |
| Sodium Arenesulfinates | Disulfides | CuI | Air (O₂) | Thiosulfonate | Good | organic-chemistry.orgrsc.org |
Radical Disproportionation Reactions
An alternative pathway to thiosulfonates involves the disproportionation of sodium sulfinates themselves, without the need for a thiol coupling partner. researchgate.netacs.org Boron trifluoride diethyl etherate (BF₃·OEt₂) has been identified as an effective mediator for this transformation. researchgate.netacs.orgnih.gov This reaction proceeds under mild conditions and does not require a metal catalyst or an external oxidant. google.com
The mechanism is believed to involve a sulfinyl radical disproportionation, leading to the formation of both a thiyl radical and a sulfonyl radical, which then combine to form the S-S(O)₂ bond of the thiosulfonate. researchgate.netacs.org This method can be used to synthesize both symmetrical and unsymmetrical thiosulfonates, the latter by using two different sodium sulfinate starting materials. google.com Arylsulfinates bearing electron-donating groups, such as this compound, are particularly effective substrates in this reaction. researchgate.net
Other Reaction Pathways and Functional Group Transformations
Beyond the synthesis of sulfonamides and thiosulfonates, this compound can participate in a variety of other useful transformations.
One notable reaction is its conversion to symmetrical disulfides. beilstein-journals.org This can be achieved using a tetrabutylammonium (B224687) iodide (TBAI)/H₂SO₄ reduction system, which eliminates the need for odorous thiol starting materials. beilstein-journals.orgbeilstein-journals.org Mechanistic studies suggest that thiosulfonates are key intermediates in this process. beilstein-journals.org
Furthermore, sodium sulfinates are excellent precursors for the synthesis of β-keto sulfones, which are valuable synthetic intermediates. bu.edu.egmdpi.com One modern approach involves the BF₃·OEt₂-promoted oxysulfonylation of alkynes with sodium sulfinates. mdpi.com This reaction proceeds under mild, metal-free conditions, using oxygen from the air as the oxidant. mdpi.com Another pathway is the acid-mediated conjugate addition of sodium sulfinates to α,β-unsaturated ketones to form γ-keto sulfones. nih.gov The electron-rich 1,4-dimethoxybenzene (B90301) has been shown to undergo Mn(OAc)₃-promoted oxidative C-H sulfonylation with sodium sulfinates, highlighting a pathway for direct arylation that is highly relevant for the 3,4-dimethoxy substituted compound. rsc.org
Sulfinate Radical-Triggered Ring-Closing Sulfonylation
Sodium sulfinates are effective precursors to sulfonyl radicals (RSO₂•), which are key intermediates in various synthetic transformations. rsc.orgdigitellinc.com One significant application of these radicals is in cyclization reactions to form sulfur-containing heterocyclic compounds, such as benzosultams. mdpi.comrsc.org Benzosultams are an important class of compounds, often used as chiral auxiliaries in asymmetric synthesis and found as core structures in pharmaceutically active molecules. mdpi.comclockss.org
The general mechanism involves the generation of a sulfonyl radical from the corresponding sodium sulfinate, often initiated by a metal catalyst or an oxidant. This radical then adds to an unsaturated bond (e.g., an alkene or alkyne) within the same molecule, triggering a radical cascade that culminates in a ring-closing event to form the cyclic sulfonamide or sulfone structure. researchgate.net
A notable example is the silver(I)-catalyzed radical cascade ring-closing sulfonylation of 1,6-enynes. researchgate.net In this process, the sulfonyl radical adds to the alkyne, and the resulting vinyl radical undergoes a 5-exo or 6-endo cyclization with the pendant alkene to construct the ring system. Similarly, vinyl sulfonamides can undergo an alkyl radical-induced cyclization, catalyzed by Ag(I), where a radical generated from the decarboxylation of a carboxylic acid initiates the cyclization cascade to yield benzo-fused γ-sultams. rsc.org
| Substrate Type | Reagents & Catalysts | Product Type | Yield Range | Ref. |
| 1,6-Enynes | Sodium Arenesulfinate, AgNO₃, K₂S₂O₈ | Sulfonylated Cyclopentenes | Good | researchgate.net |
| Vinyl Sulfonamides | Carboxylic Acid, AgNO₃, K₂S₂O₈ | Benzo-fused γ-sultams | Moderate to Good | rsc.org |
| N-arylsulfonylamido alkynes | Eosin (B541160) Y (photocatalyst), O₂ | Oxygenated Benzosultams | Good to Excellent | mdpi.com |
| N-(2-alkynyl)phenylsulfonyl azetidines | Gold(I) catalyst, Nucleophile (e.g., alcohol) | Functionalized Benzosultams | High | nih.gov |
Multicomponent Reactions Involving Arene Sulfinates
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a final product, are highly valued for their efficiency and atom economy. researchgate.netnih.gov Sodium arenesulfinates have emerged as valuable components in the design of novel MCRs. rsc.org Their ability to generate sulfonyl radicals or act as nucleophiles allows for their incorporation into complex bond-forming sequences. researchgate.netmdpi.com
A prominent example is the three-component reaction involving arynes, sodium arenesulfinates, and various aldehydes. researchgate.net This transformation provides a direct route to 2-sulfonyl benzyl (B1604629) alcohol derivatives. The reaction is believed to proceed via the nucleophilic addition of the sulfinate anion to the highly reactive aryne intermediate, forming an aryl anion which is then trapped by the aldehyde. This method is notable for its mild reaction conditions and tolerance for a variety of functional groups on all three components. researchgate.net
Alkynes are also common partners in MCRs with sulfinates. rsc.orgrsc.org For instance, the oxysulfonylation of terminal alkynes with sodium sulfinates can produce β-keto sulfones. mdpi.com These reactions often proceed through a radical pathway where a sulfonyl radical adds to the alkyne, followed by trapping with an oxygen source, which can be molecular oxygen from the air. mdpi.com Such processes are attractive as they often utilize simple and readily available starting materials without the need for harsh reagents. mdpi.comorganic-chemistry.org
| Reactants | Catalyst / Additive | Product Type | Yield Range | Ref. |
| Aryne Precursor, Sodium Arenesulfinate, Aldehyde | CsF | 2-Sulfonyl Benzyl Alcohols | 40-84% | researchgate.net |
| Alkyne, Sodium Sulfinate | BF₃·OEt₂ (promoter), Air (oxidant) | β-Keto Sulfones | Good | mdpi.com |
| o-Hydroxyphenyl Propargylamine, Sodium Sulfinate | Lewis Acid (e.g., BF₃·OEt₂) | 3-Sulfonylated Benzofurans | Good to Excellent | acs.org |
| Alkyne, Elemental Sulfur, Aliphatic Amine | None (thermal) | Thioamides | Good to Excellent | organic-chemistry.org |
Ortho C-H Sulfonylation
Direct C-H functionalization represents a powerful and step-economical strategy in organic synthesis, as it avoids the need for pre-functionalized starting materials like aryl halides or boronic acids. acs.orgrsc.org Site-selective sulfonylation of arenes, particularly at the ortho position, is a valuable transformation for creating sterically defined sulfonyl-containing molecules. nih.govnih.gov This is typically achieved by using a directing group on the aromatic substrate that coordinates to a metal catalyst, guiding the C-H activation and subsequent sulfonylation to the adjacent C-H bond. rsc.orgnih.gov
One approach involves a copper(II)-mediated ortho-C-H sulfonylation of arenes and heterocycles that bear a monodentate directing group. nih.gov Another strategy is a two-step, one-pot sequence involving a site-selective C-H thianthrenation followed by a palladium-catalyzed sulfonylation using a sulfur dioxide surrogate like sodium hydroxymethylsulfinate (Rongalite). acs.orgnih.gov This latter method allows for the introduction of a sulfonyl group into a specific, activated C-H bond, with the initial thianthrenation step controlling the regioselectivity. nih.gov The resulting aryl sulfinates are versatile intermediates that can be converted into a variety of sulfonyl derivatives, including sulfonamides. acs.orgnih.gov These methods are valued for their operational simplicity and good functional group tolerance. nih.govnih.gov
| Arene Substrate (with Directing Group) | Sulfonyl Source | Catalyst / Reagents | Product | Yield Range | Ref. |
| Indolines, Indoles, 2-Phenylpyridines | TosMIC | Cu(OAc)₂ | ortho-Sulfonylated Arenes | Moderate to Good | nih.gov |
| Various Arenes | Rongalite (SO₂²⁻ source) | 1. Thianthrene S-oxide, Tf₂O2. Pd(OAc)₂, Xantphos | ortho-Sulfonylated Arenes | 51-77% (for electron-rich/ortho-substituted arenes) | acs.orgnih.gov |
| Arenes with Sulfonic Acid Group | Alkenes | [RhCp*Cl₂]₂, AgSbF₆ | ortho-Olefinated Arenesulfonic Acids | Good | rsc.org |
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of Sodium 3,4-dimethoxybenzene-1-sulfinate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can map out the molecular framework and monitor its formation during chemical reactions.
¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy provide detailed information about the hydrogen and carbon atoms within the molecule, respectively.
In the ¹H NMR spectrum, the protons on the aromatic ring and the methoxy (B1213986) groups exhibit distinct chemical shifts. The aromatic protons typically appear as a set of coupled signals, with their specific positions influenced by the electron-donating methoxy groups and the electron-withdrawing sulfinate group. The protons of the two methoxy groups are also distinguishable, appearing as sharp singlets.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are indicative of their electronic environment, with the carbons bearing the methoxy and sulfinate groups showing characteristic downfield shifts. The carbon atoms of the methoxy groups also produce distinct signals.
| ¹H NMR Spectroscopic Data | |
| Proton | Approximate Chemical Shift (ppm) |
| Aromatic-H | 6.8 - 7.5 |
| Methoxy-H (OCH₃) | 3.8 - 3.9 |
| Data is generalized and may vary based on solvent and experimental conditions. |
| ¹³C NMR Spectroscopic Data | |
| Carbon | Approximate Chemical Shift (ppm) |
| Aromatic C-S | 145 - 155 |
| Aromatic C-O | 148 - 152 |
| Aromatic C-H | 110 - 125 |
| Methoxy (OCH₃) | 55 - 57 |
| Data is generalized and may vary based on solvent and experimental conditions. |
To unambiguously assign the signals observed in 1D NMR spectra and to determine the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. wikipedia.org These experiments correlate signals from different nuclei, providing a more detailed structural picture. slideshare.netharvard.edu
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically those on adjacent carbon atoms. wikipedia.org For this compound, a COSY spectrum would show cross-peaks between the signals of the neighboring aromatic protons, confirming their relative positions on the benzene (B151609) ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. wikipedia.orgyoutube.com An HSQC spectrum would show a correlation peak for each C-H bond in the molecule, definitively linking the proton signals to their corresponding carbon signals in the aromatic ring and the methoxy groups. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together different molecular fragments. For this compound, HMBC would show correlations between the methoxy protons and the aromatic carbons they are attached to, as well as correlations between the aromatic protons and neighboring carbons, including the carbon attached to the sulfinate group.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. avantes.com The absorption of infrared light or the inelastic scattering of laser light (Raman) corresponds to specific bond vibrations, allowing for the identification of functional groups.
For this compound, the key functional groups—the sulfinate, methoxy, and the substituted benzene ring—give rise to characteristic bands in the IR and Raman spectra.
Sulfinate Group (S-O): The sulfinate group (SO₂Na) is characterized by strong, distinct stretching vibrations. The asymmetric and symmetric S=O stretches typically appear in the region of 1000-1200 cm⁻¹.
Methoxy Groups (C-O): The C-O stretching vibrations of the methoxy groups are also prominent, usually found in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
Aromatic Ring: The benzene ring exhibits several characteristic vibrations, including C-H stretching above 3000 cm⁻¹, C=C stretching in the 1450-1600 cm⁻¹ region, and C-H out-of-plane bending bands below 900 cm⁻¹, which can be indicative of the substitution pattern.
| Vibrational Spectroscopy Data | |
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Alkyl C-H Stretch | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O Stretch (Ether) | 1200 - 1300 |
| S=O Stretch (Sulfinate) | 1000 - 1200 |
| Data is generalized and represents typical ranges for the indicated functional groups. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. miamioh.edulibretexts.org In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). libretexts.org
For this compound, the molecular ion peak would correspond to the mass of the entire molecule. The fragmentation pattern, which results from the breakup of the molecular ion, can provide valuable clues about the molecule's structure. youtube.com Common fragmentation pathways for this compound might include:
Loss of the SO₂ group.
Cleavage of the methoxy groups, resulting in the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).
Fission of the aromatic ring.
The precise fragmentation will depend on the ionization technique used (e.g., Electron Impact or Electrospray Ionization).
X-ray Crystallography for Solid-State Structure Determination
While specific crystallographic data for this compound is not widely published, analysis of related sulfonamide and selenide (B1212193) structures by X-ray crystallography has been crucial in understanding their molecular geometry and intermolecular interactions. nih.gov For this compound, this technique could provide invaluable information on the geometry of the sulfinate group, the orientation of the methoxy groups relative to the benzene ring, and the coordination of the sodium ion within the crystal lattice.
Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. While the sodium salt itself is non-volatile, derivatization to a more volatile form could allow for GC-MS analysis to check for volatile impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it ideal for this compound. nih.govshodexhplc.comfishersci.com The compound can be separated from impurities on an LC column and then detected by a mass spectrometer. nih.govimtaktusa.com This method is exceptionally sensitive and can be used to determine the purity of a sample with a high degree of accuracy and to quantify the compound in complex matrices. shodex.com
In-situ Spectroscopy for Real-time Reaction Monitoring
The real-time analysis of chemical reactions as they occur, known as in-situ monitoring, is a cornerstone of modern process development and mechanistic studies in organic chemistry. mt.com Among the various analytical techniques available, in-situ spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, has emerged as a powerful tool for tracking the progress of reactions involving reagents such as this compound. mt.comnih.gov This method provides continuous data on the concentration of reactants, products, and any transient intermediates, offering a detailed window into the reaction kinetics and mechanism without the need for offline sampling. youtube.com
The principle of in-situ FTIR spectroscopy relies on inserting a probe directly into the reaction vessel. youtube.com This probe, often equipped with an Attenuated Total Reflectance (ATR) sensor, allows for the collection of infrared spectra of the reaction mixture at regular intervals. youtube.com The changes in the intensity of characteristic vibrational bands corresponding to specific functional groups are then monitored over time. For instance, in reactions involving this compound, one could monitor the disappearance of the S-O stretching band of the sulfinate and the appearance of bands corresponding to the newly formed product.
The data obtained from in-situ spectroscopy is invaluable for several reasons. Firstly, it allows for the precise determination of reaction endpoints, ensuring that the reaction is stopped at the optimal time to maximize yield and minimize the formation of byproducts. mt.com Secondly, the continuous monitoring of reactant and product concentrations enables the rapid determination of reaction kinetics, including the reaction order and rate constants. mt.com This information is crucial for optimizing reaction conditions such as temperature, catalyst loading, and reagent stoichiometry. mt.com
Furthermore, in-situ spectroscopy can lead to the identification of short-lived reaction intermediates that might be missed by traditional offline analytical methods. youtube.com The ability to observe these transient species provides deeper insight into the reaction mechanism, which can be critical for troubleshooting and improving the robustness of a chemical process. youtube.com The integration of in-situ spectroscopy into chemical development workflows is a key aspect of Process Analytical Technology (PAT), a framework encouraged by regulatory bodies to ensure the quality and consistency of manufacturing processes. mt.comresearchgate.net
A hypothetical application of in-situ FTIR spectroscopy could be in monitoring the synthesis of a sulfone from the reaction of this compound with an alkyl halide. The progress of such a reaction could be tracked by observing the decrease in the characteristic absorption peak of the sulfinate and the simultaneous increase in the absorption peaks corresponding to the sulfone product. The data could be visualized in real-time, providing immediate feedback to the chemist.
Below is a representative data table illustrating the type of information that could be generated from the in-situ FTIR monitoring of a reaction involving this compound.
| Time (minutes) | Normalized Absorbance of Sulfinate | Normalized Absorbance of Sulfone Product |
| 0 | 1.00 | 0.00 |
| 10 | 0.85 | 0.15 |
| 20 | 0.70 | 0.30 |
| 30 | 0.55 | 0.45 |
| 40 | 0.40 | 0.60 |
| 50 | 0.25 | 0.75 |
| 60 | 0.10 | 0.90 |
| 70 | 0.05 | 0.95 |
| 80 | <0.01 | >0.99 |
Theoretical and Computational Studies of Sodium 3,4 Dimethoxybenzene 1 Sulfinate
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. acs.org By calculating the electron density, DFT can provide insights into molecular geometry, vibrational frequencies, and various reactivity parameters. For molecules like Sodium 3,4-dimethoxybenzene-1-sulfinate, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311+G(d,p), would be employed to optimize the molecular geometry and analyze its electronic characteristics. manchester.ac.uk
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.commasterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. nih.gov
For a compound like this compound, the HOMO is expected to be localized primarily on the sulfinate group and the electron-rich dimethoxybenzene ring. The LUMO, conversely, would likely be distributed over the aromatic ring system. The electron-donating methoxy (B1213986) groups at the 3 and 4 positions increase the energy of the HOMO, which can influence the molecule's reactivity.
While direct data for the title compound is unavailable, a study on related benzo- and anthraquinodimethane derivatives provides insight into typical HOMO-LUMO energy values calculated by DFT. researchgate.net
Table 1: Representative Frontier Molecular Orbital Data for Analogous Aromatic Compounds (Note: This data is for benzo- and anthraquinodimethane derivatives and is presented here as a representative example of typical values obtained through DFT calculations for similar aromatic systems.) researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Derivative 1 | -5.25 | -2.15 | 3.10 |
| Derivative 2 | -5.45 | -2.05 | 3.40 |
| Derivative 3 | -5.60 | -2.35 | 3.25 |
| Derivative 4 | -5.85 | -2.55 | 3.30 |
Data sourced from a computational study on benzo- and anthraquinodimethane derivatives. researchgate.net
Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity)
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. researchgate.netmdpi.com These descriptors provide a more nuanced understanding of a molecule's stability and reactivity tendencies.
Chemical Potential (μ) : This descriptor indicates the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η) : Hardness is a measure of the resistance to a change in the electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule is generally less reactive.
Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).
For this compound, the presence of electron-donating methoxy groups would influence these descriptors, likely leading to a higher chemical potential and lower hardness compared to an unsubstituted benzenesulfinate (B1229208), indicating a greater propensity to react with electrophiles.
Table 2: Calculated Global Reactivity Descriptors for Representative Aldehydes (Note: This table shows calculated reactivity descriptors for a series of aldehydes and serves as an illustrative example of the kind of data generated through DFT.) researchgate.net
| Molecule | Ionization Potential (eV) | Electron Affinity (eV) | Chemical Potential (μ) | Chemical Hardness (η) | Electrophilicity Index (ω) |
| Formaldehyde (B43269) | 11.95 | 0.05 | -6.00 | 5.95 | 3.03 |
| Acetaldehyde | 10.95 | 0.25 | -5.60 | 5.35 | 2.93 |
| Benzaldehyde | 9.85 | 0.55 | -5.20 | 4.65 | 2.91 |
| Acrolein | 10.85 | 0.65 | -5.75 | 5.10 | 3.24 |
Data sourced from a computational study on the electrophilicity of carbonyls. researchgate.net
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energy of transition states. For reactions involving sodium arylsulfinates, DFT studies can map out the potential energy surface of a reaction, providing insights into the most favorable reaction pathways. rsc.orgrsc.org
For instance, sodium arylsulfinates are known to participate in various coupling reactions. polyu.edu.hk Computational studies on these reactions would involve locating the transition state structures for key steps, such as the initial attack of the sulfinate and subsequent bond-forming events. The calculated activation energies for these steps can help to explain the observed reaction outcomes and selectivities. A study on the esterification of benzenesulfonic acid with methanol, for example, used DFT to evaluate different mechanistic pathways, including SN1 and SN2 type reactions, and concluded that the SN1 pathway had a lower activation barrier. rsc.orgrsc.org Similar approaches could be applied to understand the reactions of this compound.
Prediction of Reactivity and Selectivity in Organic Transformations
By combining FMO analysis and the calculation of reactivity descriptors, computational chemistry can predict the reactivity and selectivity of a compound in various organic transformations. The electron-rich nature of the 3,4-dimethoxybenzene ring in the title compound suggests that it would be more susceptible to electrophilic attack compared to unsubstituted benzenesulfinates.
Furthermore, local reactivity descriptors, such as the Fukui function, can be calculated to predict the most reactive sites within a molecule. manchester.ac.uk For this compound, these calculations would likely indicate that the sulfinate group is a primary site for reactions with electrophiles, and that electrophilic aromatic substitution would be directed to specific positions on the benzene (B151609) ring, influenced by the directing effects of the methoxy and sulfinate groups.
Molecular Dynamics Simulations for Solvent Effects and Conformations
Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in solution, taking into account the dynamic effects of the solvent and the conformational flexibility of the molecule. bibliotekanauki.plnih.gov An MD simulation of this compound in a solvent like water would provide insights into its solvation structure and the conformational preferences of the dimethoxybenzene group.
Emerging Research Directions and Future Perspectives in Arene Sulfinate Chemistry
Development of Novel Catalytic Systems (e.g., Photoredox, Electrochemical)
The development of novel catalytic systems is at the forefront of innovation in arene sulfinate chemistry, offering milder and more efficient reaction pathways.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating sulfonyl radicals from arene sulfinates under mild conditions. rsc.orgrsc.org This strategy avoids the use of harsh oxidants or high temperatures. For instance, Ni/photoredox dual catalysis enables the cross-coupling of aryl halides with aryl sulfinate salts at room temperature and under base-free conditions to form aryl- and heteroaryl sulfones. rsc.orgnih.gov This method tolerates a wide array of functional groups, making it suitable for the synthesis of biologically relevant molecules. nih.gov Another approach utilizes eosin (B541160) Y, an organic photoredox catalyst, for the transition-metal-free synthesis of diaryl and alkyl aryl sulfones from arenediazonium salts and sodium sulfinates. rsc.org This protocol is notable for its use of an inexpensive and environmentally benign energy source. rsc.org Furthermore, photoredox catalysis has been employed for the direct conversion of alcohols and alkyl bromides into alkyl sulfinates, which are otherwise challenging to synthesize due to their easy oxidation. nih.gov
Electrochemical Synthesis: Electrochemistry offers a green and sustainable alternative for the synthesis and application of arene sulfinates. rsc.org Electrochemical methods can generate sulfonyl radicals from sulfinate salts for subsequent reactions. researchgate.netresearchgate.net A notable application is the direct electrochemical synthesis of sulfonamides from arenes, sulfur dioxide, and amines, where an amidosulfinate intermediate is formed in situ and acts as both the reactant and the supporting electrolyte. nih.gov This process is highly atom-economical and avoids the need for pre-functionalized starting materials. nih.gov Additionally, electrochemical oxidative amination of sodium sulfinates with amines has been developed to produce sulfonamides in water, using sodium iodide as a supporting electrolyte. rsc.org These electrochemical approaches represent a significant step towards more sustainable chemical manufacturing. rsc.orgresearchgate.net
Interactive Table: Comparison of Novel Catalytic Systems for Arene Sulfinate Reactions
| Catalytic System | Reaction Type | Key Features | Representative Substrates | Reference |
| Ni/Photoredox Dual Catalysis | C(sp²)–SO₂R Coupling | Room temperature, base-free, broad functional group tolerance | Aryl halides, Sulfinate salts | nih.gov, rsc.org |
| Eosin Y Photoredox Catalysis | Sulfone Synthesis | Transition-metal-free, aqueous acetonitrile, ambient temperature | Arenediazonium salts, Sodium sulfinates | rsc.org |
| Electrochemical Synthesis | Sulfonamide Synthesis | Dehydrogenative, electrolyte-free, direct use of SO₂ | (Hetero)arenes, SO₂, Amines | nih.gov |
| Electrochemical Oxidation | Sulfonamide Synthesis | NaI as electrolyte, aqueous medium, room temperature | Sodium sulfinates, Amines | rsc.org |
Asymmetric Synthesis and Chiral Induction with Sulfinate Reagents
The synthesis of chiral sulfur-containing molecules is of paramount importance in medicinal chemistry, and arene sulfinates are key players in this endeavor. nih.govbohrium.com The development of methods for asymmetric synthesis and chiral induction using sulfinate reagents is a rapidly advancing area.
One of the most established methods involves the use of chiral auxiliaries, such as (-)-menthol, to prepare diastereomeric sulfinate esters. wikipedia.orgacs.org These diastereomers can often be separated by crystallization, and subsequent nucleophilic substitution with organometallic reagents proceeds with inversion of configuration at the sulfur center to yield enantiomerically pure sulfoxides. wikipedia.org
More recently, catalytic asymmetric methods have been developed. For example, organocatalysis has been successfully applied to the asymmetric condensation of prochiral sulfinates and alcohols. nih.gov Using a pentanidium organocatalyst, a wide range of enantioenriched sulfinate esters can be synthesized. nih.gov This method is particularly powerful as the starting sulfinates can be derived from existing sulfone and sulfonamide drugs, allowing for the late-stage introduction of chirality. nih.gov Cinchona alkaloids have also been employed as catalysts for the stereoselective sulfinylation of achiral alcohols. nih.gov These catalytic approaches represent a significant advance over stoichiometric chiral auxiliaries. acs.orgnih.gov
Interactive Table: Strategies for Asymmetric Synthesis with Sulfinates
| Strategy | Description | Key Features | Example | Reference |
| Chiral Auxiliaries | Use of a chiral molecule (e.g., menthol) to form diastereomeric sulfinates, which are then separated. | Stoichiometric use of chiral material, relies on crystallization for separation. | Andersen's synthesis of chiral sulfoxides. | wikipedia.org, acs.org |
| Organocatalytic Asymmetric Condensation | Catalytic enantioselective reaction between a prochiral sulfinate and an alcohol. | Catalytic, broad substrate scope, allows for late-stage diversification. | Pentanidium-catalyzed synthesis of enantioenriched sulfinate esters. | nih.gov |
| Cinchona Alkaloid Catalysis | Catalytic stereoselective sulfinylation of achiral alcohols. | Efficient for producing enantiopure sulfinate esters. | Synthesis of sulfinate esters from sulfinyl chlorides and alcohols. | nih.gov |
Applications in Late-Stage Functionalization and Complex Molecule Synthesis
Late-stage functionalization (LSF) is a strategy to introduce chemical groups into complex molecules at a late step in the synthesis, which is highly valuable in drug discovery. acs.orgrsc.org Arene sulfinates and their precursors are increasingly used in LSF. acs.org
A powerful LSF method involves the site-selective C–H functionalization of arenes to form aryl sulfonium (B1226848) salts, which can then be converted to aryl sulfinates. nih.govmpg.de This two-step sequence allows for the introduction of the sulfonyl group at a specific position in a complex molecule. The resulting sulfinate can then be further derivatized to a variety of sulfonyl-containing compounds, such as sulfonamides. nih.gov This approach has been demonstrated on active pharmaceuticals and agrochemicals. nih.gov
Photocatalysis also enables the late-stage functionalization of sulfonamides, which are typically considered as synthetically inert. acs.org By converting sulfonamides into sulfonyl radical intermediates, a range of complex sulfones can be synthesized through hydrosulfonylation processes. acs.org This has been successfully applied to modify drug molecules like hydrochlorothiazide, celecoxib, and furosemide. acs.org The ability to use sulfinates for the direct, late-stage, and programmable installation of alkyl bioisosteres further highlights their importance in medicinal chemistry. nih.gov
Exploration of New Bond-Forming Reactions Beyond C-S, N-S, and S-S
While the formation of C-S, N-S, and S-S bonds from arene sulfinates is well-established, current research is exploring new types of bond-forming reactions. nih.govresearchgate.net Arene sulfinates are ambident nucleophiles, meaning they can react at either the sulfur or oxygen atom. researchgate.net This dual reactivity is being exploited to develop novel transformations.
One area of interest is the use of sulfinates in C-C bond-forming reactions. Although less common, there are examples where sulfinate-derived intermediates participate in such couplings. For instance, a four-component synthesis of polyfunctional sulfones involves the reaction of 1-alkoxy-1,3-dienes with sulfur dioxide to generate a zwitterionic intermediate that is trapped by an enoxysilane, ultimately leading to C-C bond formation. nih.gov
Another emerging area is the use of sulfinates in reactions that involve the formal extrusion of SO₂. While this is often a side reaction, it can be harnessed for specific synthetic purposes. The development of methods that leverage the unique electronic properties of the sulfinate group to promote novel bond formations is an active area of research. acs.orgunivie.ac.at
Continuous Flow and Mechanochemical Approaches to Sulfinate Chemistry
To improve the safety, efficiency, and scalability of chemical processes involving sulfinates, researchers are turning to continuous flow and mechanochemical methods.
Continuous Flow: Continuous flow chemistry offers several advantages, including precise control over reaction parameters, enhanced safety when handling reactive intermediates, and the potential for automated, high-throughput synthesis. While specific examples for Sodium 3,4-dimethoxybenzene-1-sulfinate are not yet widely reported, the principles of flow chemistry are being applied to reactions involving sulfonyl chlorides and other related sulfur compounds, suggesting a promising future for the application to arene sulfinate synthesis and transformations.
Mechanochemistry: Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding), is a powerful green chemistry tool that can reduce or eliminate the need for solvents. nih.govorganic-chemistry.org A mechanochemical-assisted decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium sulfinates has been developed. chemrxiv.org This method is metal-catalyst-, base-, oxidant-, and solvent-free, and proceeds with short reaction times. chemrxiv.org Additionally, the synthesis of sulfonimidamides from sulfinamides has been achieved through a one-pot, two-step mechanochemical process, highlighting the potential of this technique for preparing sulfinate-derived compounds. nih.govorganic-chemistry.org
Design and Synthesis of Advanced Materials Utilizing Sulfinate-Derived Motifs
The unique electronic and structural properties of sulfonyl-containing compounds make them attractive for applications in materials science. mdpi.com Arene sulfinates serve as key precursors for these materials.
Sulfonated polymers are widely used in various applications, including as ion-exchange resins, proton-exchange membranes for fuel cells, and biocompatible materials. The sulfonation of polymers can be achieved through various methods, and the resulting materials often exhibit enhanced properties. For example, sulfonated graphene, synthesized from graphene oxide, has potential applications in electronics and composites. mdpi.com
Furthermore, sulfonyl groups can be incorporated into organic electronic materials, such as polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The strong electron-withdrawing nature of the sulfonyl group can be used to tune the electronic properties of these materials. The development of efficient synthetic routes to sulfonyl-containing monomers, starting from arene sulfinates, is crucial for advancing this field.
Green Chemistry Aspects and Sustainable Synthesis of Arene Sulfinates
The principles of green chemistry are increasingly influencing the design of synthetic routes to and from arene sulfinates. nih.govdiva-portal.org Key areas of focus include the use of renewable resources, the reduction of waste, and the use of environmentally benign solvents and catalysts.
The traditional synthesis of arene sulfinates involves the reduction of sulfonyl chlorides, which are often prepared using hazardous reagents like chlorosulfonic acid. Modern approaches aim to circumvent this by using alternative sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), which is a stable, solid source of SO₂. nih.gov
Addressing Challenges in Reaction Conditions (e.g., Lower Temperature Protocols)
The advancement of synthetic methodologies in arene sulfinate chemistry is increasingly focused on overcoming the limitations of traditional reaction conditions, particularly the requirement for high temperatures. Elevated temperatures can lead to side reactions, decomposition of sensitive substrates, and limited functional group tolerance. Consequently, the development of lower temperature protocols is a significant area of emerging research, aiming to enhance the efficiency, scope, and environmental friendliness of these transformations.
Recent breakthroughs have demonstrated that milder conditions are achievable, most notably through the application of photoredox and transition-metal dual catalysis. For instance, a novel and efficient method for the synthesis of sulfones has been developed using photoredox/nickel catalysis. nih.gov This protocol enables the cross-coupling of a wide range of sodium sulfinates with various aryl, heteroaryl, and vinyl halides at room temperature. nih.gov The reaction's success at ambient temperature is attributed to the generation of sulfonyl radicals from sodium sulfinates and the formation of reactive Ni(III) intermediates, which facilitates the transformation without the need for thermal energy. nih.gov This approach not only broadens the substrate scope to include less reactive aryl chlorides but also shows excellent tolerance for various functional groups. nih.gov
The influence of temperature is a critical parameter that often dictates the success and yield of these reactions. In the development of phosphorylation reactions, for example, control experiments have highlighted the crucial role of temperature in C(sp3)-P(O) bond formation. acs.org While a certain level of heat (e.g., 85 °C) was necessary for optimal yields, conducting the reaction at lower temperatures (from room temperature to 60 °C) resulted in substantially reduced yields, and increasing the temperature further to 100 °C did not provide any improvement. acs.org This underscores the necessity of fine-tuning thermal conditions. Similarly, in the synthesis of biarylsulfoxides via double pallado-catalyzed cross-coupling, temperature was found to have a significant impact on the reaction kinetics and the degradation rate of the sulfenate source. mdpi.com The most effective conditions were achieved by finding a balance between the rate of sulfenate generation and its consumption in the catalytic cycle, highlighting that lower temperatures can be advantageous if the catalytic system is sufficiently active. mdpi.com
The pursuit of lower temperature protocols is a driving force in modern synthetic chemistry, aiming to create more sustainable and versatile reactions. The development of catalytic systems that operate efficiently at or near room temperature, such as the photoredox/nickel system, represents a significant step forward for arene sulfinate chemistry. nih.gov Future research will likely continue to explore novel catalytic strategies, including the use of different transition metals, ligands, and photocatalysts, to further reduce the energy requirements of these valuable transformations. The ability to perform these reactions under mild conditions will expand their applicability in complex molecule synthesis, particularly in the late-stage functionalization of pharmaceuticals and agrochemicals where temperature-sensitive groups are common.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
